![molecular formula C16H14N2O3 B6393576 2-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% CAS No. 1261988-17-3](/img/structure/B6393576.png)
2-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%
Vue d'ensemble
Description
2-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% (2-CPCPA-95) is an organic compound with a unique chemical structure. It is an important intermediate in the synthesis of several organic compounds, and has been used in various scientific research applications.
Applications De Recherche Scientifique
2-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% has been used in a variety of scientific research applications, such as the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of new drugs. It has also been used in the study of the structure and function of enzymes, as well as in the study of the effects of drugs on the nervous system.
Mécanisme D'action
2-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% is an agonist of nicotinic acetylcholine receptors (nAChRs) and has been shown to activate the receptor, leading to an increase in the release of neurotransmitters. It has also been shown to increase the expression of nAChRs in the brain, as well as to modulate the activity of other neurotransmitter systems.
Biochemical and Physiological Effects
The effects of 2-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% on biochemical and physiological processes have been studied in several different animal models. It has been shown to increase the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to increase the release of dopamine, a neurotransmitter involved in reward and motivation, and to modulate the activity of other neurotransmitter systems. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, as well as to modulate the activity of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis method is relatively simple. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also a relatively potent compound and should be handled with care. Additionally, it is not approved for use in humans and should not be used in clinical applications.
Orientations Futures
The potential future directions for the use of 2-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% include further study of its effects on biochemical and physiological processes, as well as its potential use in the development of new drugs. Additionally, it could be used to study the effects of drugs on the nervous system, as well as to develop new methods of synthesis. Finally, it could be used in the study of the structure and function of enzymes, as well as in the study of the effects of drugs on the immune system.
Méthodes De Synthèse
2-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% is a structural isomer of 2-CPCPA-98, which is synthesized by the reaction of 3-chloropropionyl chloride with nicotinic acid. It is then further reacted with cyclopropylamine to form 2-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%. This reaction is carried out in aqueous dimethylsulfoxide (DMSO) at temperatures of between 80-90°C. The reaction is complete when the reaction mixture is cooled to room temperature and the product is isolated by precipitation with water.
Propriétés
IUPAC Name |
2-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(18-12-6-7-12)11-4-1-3-10(9-11)14-13(16(20)21)5-2-8-17-14/h1-5,8-9,12H,6-7H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCZGDOJTXQQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=C(C=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688223 | |
| Record name | 2-[3-(Cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261988-17-3 | |
| Record name | 3-Pyridinecarboxylic acid, 2-[3-[(cyclopropylamino)carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261988-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



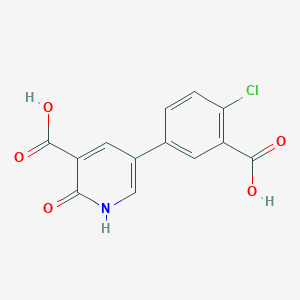
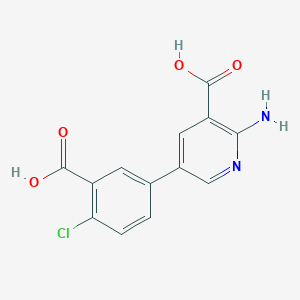

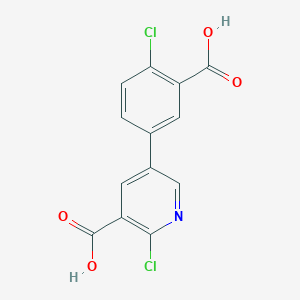
![5-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393534.png)
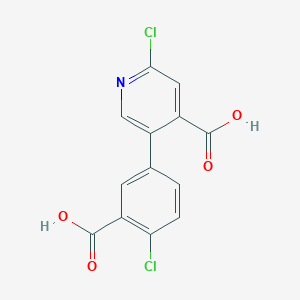
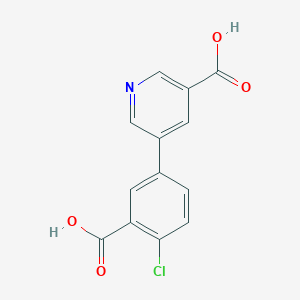
![3-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393552.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393558.png)
![2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393563.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6393584.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6393596.png)
![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393598.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393600.png)